Solubility Data & Thermodynamic Analysis of 2'-Methoxy-3-Arylpropiophenones
Solubility Data & Thermodynamic Analysis of 2'-Methoxy-3-Arylpropiophenones
Executive Summary
In the development of dihydrochalcone derivatives and flavonoid precursors, 2'-methoxy-3-arylpropiophenones represent a critical scaffold. Their solubility profile is the gatekeeper for both synthetic scalability (crystallization, purification) and bioavailability (drug delivery).[1]
This guide moves beyond static data lists. It provides a rigorous framework for determining, analyzing, and predicting the solubility of this chemical series.[1] We focus on the thermodynamic equilibrium of the solute in pure and binary solvents, utilizing the Apelblat and van't Hoff models to extract meaningful enthalpy and entropy parameters.[1]
Key Insight: The ortho-methoxy substitution on the A-ring introduces steric and electronic effects that disrupt planarity compared to non-substituted propiophenones, often enhancing solubility in polar aprotic solvents while complicating crystallization kinetics in alcohols.[1]
Chemical Context & Structural Logic
The target class, 2'-methoxy-3-arylpropiophenones , are reduced chalcones (dihydrochalcones).
-
Core Structure: 2-MeO-C6H4-C(=O)-CH2-CH2-Ar
-
Solubility Drivers:
-
Hydrophobic Domain: The two aryl rings and the ethyl linker drive affinity for non-polar solvents (Toluene, Ethyl Acetate).[1]
-
Hydrophilic Domain: The carbonyl (
) and methoxy ( ) groups act as hydrogen bond acceptors.[1] -
Lattice Energy: The flexibility of the ethylene bridge (
carbons) generally lowers the melting point compared to their rigid chalcone ( ) precursors, theoretically increasing solubility.[1]
-
Experimental Methodology: Laser Monitoring Observation
Protocol: Dynamic Solubility Determination
Equipment:
-
Jacketed glass vessel (50 mL) with precision temperature control (
K). -
Laser transmissometer (He-Ne laser,
nm).[1] -
Magnetic stirrer (constant rate, e.g., 400 rpm).[1]
Workflow:
-
Preparation: Weigh the specific 2'-methoxy-3-arylpropiophenone derivative (
) to g precision. -
Solvent Addition: Add a known mass of solvent (
) to the vessel.[1] -
Equilibration: Heat the mixture to a temperature
where the solid is fully dissolved. -
Cooling Scan: Lower the temperature at a slow rate (
K/min). Record the temperature where laser transmission drops (nucleation point - Metastable Zone Width limit). -
Heating Scan: Re-heat at
K/min. Record the temperature where laser transmission reaches maximum (100%). This is the equilibrium solubility temperature ( ). [1] -
Replication: Repeat for different solute/solvent ratios to build the mole fraction (
) vs. Temperature ( ) curve.
Visualization: Experimental Workflow
Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination, avoiding filtration errors.
Solubility Data & Analysis
The solubility of 2'-methoxy-3-arylpropiophenones generally follows the rule: Polar Aprotic > Polar Protic > Non-polar .
Representative Solubility Trends (Mole Fraction )
The following data represents the typical behavior of the 2'-methoxy-3-phenylpropiophenone scaffold based on thermodynamic studies of analogous chalcone/propiophenone systems [1, 2].
| Solvent Type | Specific Solvent | Solubility at 298.15 K ( | Solubility at 323.15 K ( | Trend |
| Polar Aprotic | Acetone | Highest. Dipole-dipole interactions dominate. | ||
| Polar Aprotic | Ethyl Acetate | High.[1] Good for crystallization yield.[1] | ||
| Polar Protic | Ethanol | Moderate.[1] Steep curve (good for cooling crystallization).[1] | ||
| Polar Protic | Methanol | Lower than EtOH due to hydrophobic effect of the aryl tail.[1] | ||
| Non-Polar | Toluene | Moderate.[1] Driven by | ||
| Aqueous | Water | Negligible.[1] Requires co-solvent (e.g., EtOH/Water).[1] |
Mathematical Modeling
To validate your data, you must correlate experimental points using the Modified Apelblat Equation .[1] This semi-empirical model is the industry standard for this class of compounds [3].[1]
- : Mole fraction solubility.[1][2][3]
- : Absolute temperature (K).[1][3][4][5]
- : Empirical parameters derived from regression.
Validation Criteria: A Root Mean Square Deviation (RMSD) of
Thermodynamic Parameters
Understanding the energy of dissolution is vital for process scale-up.[1] We use the van't Hoff analysis to derive Enthalpy (
The van't Hoff Equation
Thermodynamic Interpretation
For 2'-methoxy-3-arylpropiophenones, typical results yield:
- (Endothermic): Dissolution requires heat.[1] This confirms that cooling crystallization is a viable purification method.[1]
- (Positive Entropy): The disorder increases as the crystal lattice breaks down, driving the process despite the enthalpic penalty.[1]
-
Gibbs Free Energy (
): .-
Since
is usually positive for these sparingly soluble compounds, the process is not spontaneous at high concentrations; energy (heat) must be applied to reach saturation.[1]
-
Visualization: Thermodynamic Cycle
Figure 2: The thermodynamic cycle of dissolution.[1] For propiophenones, the Lattice Energy (Solid
References
-
Zuo, J., et al. (2022).[1][7] "The Solubility Determination and Thermodynamic Modeling of 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one in Binary Mixed Solvents." SSRN Electronic Journal.[1][7]
-
Shakeel, F., et al. (2014).[1] "Solubility and thermodynamic parameters of an anti-cancer drug (ibrutinib) in ethanol + water cosolvent mixtures." Journal of Molecular Liquids. (Contextual grounding for propiophenone analog thermodynamics).
-
Bao, Y., et al. (2018).[1] "Solubility and Thermodynamic Analysis of 1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one in Pure Solvents." Journal of Chemical & Engineering Data. (Provides the Apelblat parameters for methoxy-substituted propiophenones).
-
PubChem. (2023).[1] "1-(2-Methoxyphenyl)propan-1-one Compound Summary." National Library of Medicine.[1]
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